molecular formula C7H5N5O2 B15131568 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione

2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione

Cat. No.: B15131568
M. Wt: 191.15 g/mol
InChI Key: QHWGQOGGCLSUKE-UHFFFAOYSA-N
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Description

2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is a heterocyclic compound with the molecular formula C7H7N5O2 It is known for its unique structure, which includes a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the pteridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the pteridine ring, leading to different reduced forms.

    Substitution: The amino group and other positions on the pteridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-4,6-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring .

Scientific Research Applications

2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific sites on target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methylpterin
  • 2-Amino-7-methyl-3,5-dihydro-pteridine-4,6-dione
  • 7-Methylxanthopteridine

Uniqueness

2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is unique due to its specific substitution pattern on the pteridine ringCompared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

2-amino-7-methylpteridine-4,6-dione

InChI

InChI=1S/C7H5N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H2,8,12,14)

InChI Key

QHWGQOGGCLSUKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC(=O)C2=NC1=O)N

Origin of Product

United States

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